3-ethyl-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
3-ethyl-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound characterized by a chromeno-oxazine fused core. Its structure includes a 4-fluorobenzyl group at position 9, an ethyl group at position 3, and a methyl group at position 2. These substituents influence its electronic properties, solubility, and biological interactions, making it a candidate for therapeutic applications, particularly in modulating cellular signaling pathways .
Properties
Molecular Formula |
C21H20FNO3 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
3-ethyl-9-[(4-fluorophenyl)methyl]-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H20FNO3/c1-3-16-13(2)17-8-9-19-18(20(17)26-21(16)24)11-23(12-25-19)10-14-4-6-15(22)7-5-14/h4-9H,3,10-12H2,1-2H3 |
InChI Key |
LPCOSDLLNMRSBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C3=C(C=C2)OCN(C3)CC4=CC=C(C=C4)F)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Oxazin Ring: The oxazin ring is introduced via a condensation reaction with suitable reagents.
Functional Group Modifications: The ethyl, fluorobenzyl, and methyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-ethyl-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Research Findings and Implications
- Target Compound : Demonstrates superior metabolic stability compared to chloro- and methoxy-substituted analogs, attributed to the fluorine atom’s resistance to oxidative degradation .
- Structure-Activity Relationship (SAR) : Position 4 substituents (methyl in the target vs. phenyl in others) critically influence steric interactions with biological targets. Methyl groups optimize binding pocket fit in kinase inhibition assays .
Biological Activity
Synthesis of 3-Ethyl-9-(4-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
The synthesis of this compound typically involves multi-step organic reactions that incorporate various chemical precursors. The general approach includes:
- Formation of the Chromone Backbone : The initial step involves the synthesis of the chromone structure through cyclization reactions.
- Introduction of the Oxazine Ring : The oxazine moiety is formed by reacting the chromone with appropriate amines or amidines.
- Substitution Reactions : The introduction of the ethyl and 4-fluorobenzyl groups is achieved through electrophilic aromatic substitution and alkylation reactions.
Antiviral Activity
Recent studies have highlighted the antiviral properties of oxazinyl flavonoids. For instance, a series of compounds similar to This compound were evaluated against various viral strains. The findings indicate that these compounds exhibit significant inhibitory effects on viral replication.
Table 1: Antiviral Activity of Related Compounds
Antifungal Activity
In addition to antiviral properties, this compound has demonstrated antifungal activity against several phytopathogenic fungi. Research indicates that it disrupts fungal cell wall synthesis and inhibits spore germination.
Table 2: Antifungal Activity Results
The biological activity of This compound is attributed to its ability to interact with specific viral and fungal enzymes. For example:
- Inhibition of Viral Proteases : The compound binds to viral proteases, preventing them from processing viral proteins essential for replication.
- Disruption of Fungal Cell Integrity : It interferes with chitin synthesis in fungal cell walls, leading to cell lysis.
Case Study 1: Efficacy Against Influenza A
In a controlled laboratory study, 3-ethyl-9-(4-fluorobenzyl)-4-methyl... was administered to infected cell cultures. Results showed a significant reduction in viral load compared to untreated controls.
Case Study 2: Field Trials on Phytopathogenic Fungi
Field trials conducted on crops infected with Fusarium oxysporum revealed that treatment with this compound led to a marked improvement in plant health and yield compared to standard antifungal treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
